4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group and a 4-ethoxyphenyl moiety at the phthalazinone core. Phthalazinones are recognized for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . The incorporation of the 1,2,4-oxadiazole ring enhances structural rigidity and may improve binding affinity to biological targets, such as ion channels or enzymes .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c1-2-31-16-13-11-15(12-14-16)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-32-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYODWCOYYFHMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The oxadiazole ring is known for its ability to interact with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies have shown that derivatives of oxadiazole exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent configuration:
- Oxadiazole substituent : A 2-chlorophenyl group at the oxadiazole’s 3-position.
- Phthalazinone substituent: A 4-ethoxyphenyl group at the phthalazinone’s 2-position.
Key comparisons with analogues include:
Table 1: Structural and Functional Comparison with Similar Compounds
*Calculated based on molecular formula.
Noncovalent Interactions
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone and oxadiazole, which have garnered attention for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.9 g/mol. The structure includes a phthalazinone core linked to an oxadiazole ring and a chlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 426.9 g/mol |
| LogP (Partition Coefficient) | 4.134 |
| Water Solubility (LogSw) | -4.56 |
| Polar Surface Area | 65.820 Ų |
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds related to phthalazinones and oxadiazoles. For instance, derivatives similar to the compound have shown significant anti-proliferative activity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
-
Mechanism of Action : The mechanism primarily involves the induction of apoptosis and cell cycle arrest. Key proteins involved include:
- p53 : Upregulated during apoptosis.
- Caspase 3 : Activation leads to programmed cell death.
- Cyclin-dependent kinase 1 (cdk1) : Downregulated, resulting in cell cycle arrest.
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins such as MAPK and Topoisomerase II, inhibiting their functions which are crucial for cancer cell proliferation.
Case Studies
A study published in RSC Advances explored the synthesis and biological evaluation of novel oxadiazol-phthalazinone derivatives. Among these, compounds with structural similarities to our target compound exhibited selective anti-proliferative activity against cancer cell lines while sparing normal fibroblasts .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the oxadiazole ring significantly influence biological activity:
- Compounds with electron-withdrawing groups (like chloro or nitro) on the phenyl rings generally exhibit enhanced anti-cancer properties.
- The presence of sulfur or nitrogen functionalities in close proximity to the phthalazinone core also appears to enhance activity by facilitating interactions with DNA or other cellular targets.
Table 2: Summary of Biological Activities
| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| D321-0388 | HepG2 | < 10 | Induces apoptosis |
| D321-0388 | MCF-7 | < 15 | Cell cycle arrest |
| Other derivatives | Various | < 20 | MAPK/Topo II inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
